Z-Gly-pro-phe-pro-leu-OH

Descripción general

Descripción

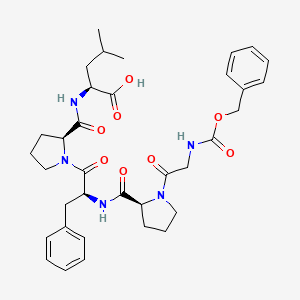

Z-Gly-Pro-Phe-Pro-Leu-OH, also known as GPFPL , is a sequence inhibiting serine proteinases. It has garnered attention in various fields, including food science, pharmaceuticals, and cosmetics. This peptide plays a pivotal role in skin care products due to its ability to inhibit desquamation (the shedding of skin cells) in human skin .

Synthesis Analysis

Z-Gly-Pro-Phe-Pro-Leu-OH can be synthesized using solid-phase peptide synthesis (SPPS) techniques. In this process, the amino acids are sequentially added to a growing peptide chain anchored to a solid support. The Z-protecting group ensures stability during synthesis and can be selectively removed afterward .

Aplicaciones Científicas De Investigación

Gas Phase Structure and Hydrogen Bonding

The peptide Z-Pro-Leu-Gly-OH, similar in structure to Z-Gly-pro-phe-pro-leu-OH, demonstrates distinct hydrogen bonding networks and structural elements in the gas phase. Infrared spectroscopy studies, supplemented with density functional theory calculations, revealed that Z-Pro-Leu-Gly-OH forms a γ-turn structure with a free C-terminal carboxyl group in the gas phase. This insight is crucial for understanding its potential binding capabilities in various environments (Chakraborty, Yamada, Ishiuchi, & Fujii, 2012).

Peptide Synthesis via Enzyme Catalysis

The tripeptides Z-Pro-Leu-Gly-OEt, Z-Pro-Leu-Gly-NH2, and Z-Pro-Leu-Gly-OBzl, structurally related to Z-Gly-pro-phe-pro-leu-OH, have been synthesized through enzyme catalysis using thermolysin and alpha-chymotrypsin. Studies have identified optimal conditions for these synthesis processes, including pH, enzyme concentration, and the balance of carboxyl and amine components. These findings contribute to the understanding of efficient peptide synthesis methodologies, potentially applicable to the synthesis of Z-Gly-pro-phe-pro-leu-OH (Cheng, Miranda, & Tominaga, 1988).

Role in Biological Mechanisms

Peptides similar to Z-Gly-pro-phe-pro-leu-OH have been studied for their role in various biological mechanisms. For instance, a study on Z-Arg-Gly-Phe-Phe-Leu-MNA and Z-Arg-Gly-Phe-Phe-Pro-MNA assessed their suitability for evaluating cathepsin D activity. Such studies reveal the potential of these peptides in biochemical assays and their role in understanding enzymatic activities (Lojda, Šmódová, Barth, & Ueberberg, 2004).

Potential as Cancer Chemotherapeutic Agents

Dipeptide Zinc(II) complexes, including Pro-Gly and Pro-Leu, have been synthesized and evaluated for their potential use as cancer chemotherapeutic agents. These complexes, which could potentially be derived from peptides like Z-Gly-pro-phe-pro-leu-OH, have demonstrated significant DNA binding and cleaving abilities, indicating their potential in targeted cancer therapy (Parveen, Arjmand, & Mohapatra, 2013).

Propiedades

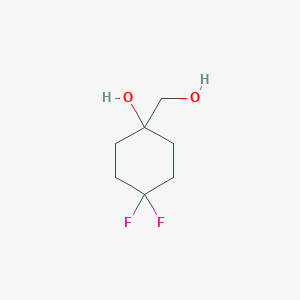

IUPAC Name |

(2S)-4-methyl-2-[[(2S)-1-[(2S)-3-phenyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H45N5O8/c1-23(2)19-27(34(45)46)38-32(43)29-16-10-18-40(29)33(44)26(20-24-11-5-3-6-12-24)37-31(42)28-15-9-17-39(28)30(41)21-36-35(47)48-22-25-13-7-4-8-14-25/h3-8,11-14,23,26-29H,9-10,15-22H2,1-2H3,(H,36,47)(H,37,42)(H,38,43)(H,45,46)/t26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNVGZIRPDUFOZ-DZUOILHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H45N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Gly-pro-phe-pro-leu-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1530429.png)

![6-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine](/img/structure/B1530447.png)